2-[2-(3-butylimidazol-3-ium-1-yl)ethyl]-4-nitro-1H-benzimidazole
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Overview
Description
2-[2-(3-butylimidazol-3-ium-1-yl)ethyl]-4-nitro-1H-benzimidazole is a complex organic compound that features both benzimidazole and imidazole moieties. Benzimidazole is a heterocyclic aromatic organic compound, while imidazole is a five-membered ring containing two nitrogen atoms. The presence of a nitro group on the benzimidazole ring and a butyl group on the imidazole ring makes this compound unique and potentially useful in various scientific applications .
Preparation Methods
The synthesis of 2-[2-(3-butylimidazol-3-ium-1-yl)ethyl]-4-nitro-1H-benzimidazole typically involves multiple steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents.
Introduction of Nitro Group: The nitro group is introduced via nitration reactions using nitric acid and sulfuric acid.
Formation of Imidazole Moiety: The imidazole ring can be synthesized by the cyclization of glyoxal and ammonia.
Alkylation: The final step involves the alkylation of the imidazole ring with butyl halides under basic conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
2-[2-(3-butylimidazol-3-ium-1-yl)ethyl]-4-nitro-1H-benzimidazole undergoes various chemical reactions:
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzimidazole ring.
Addition: The imidazole ring can participate in addition reactions with electrophiles.
Common reagents include hydrogen gas, palladium catalysts, and various nucleophiles. Major products depend on the specific reaction conditions but can include amino derivatives and substituted benzimidazoles .
Scientific Research Applications
2-[2-(3-butylimidazol-3-ium-1-yl)ethyl]-4-nitro-1H-benzimidazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-(3-butylimidazol-3-ium-1-yl)ethyl]-4-nitro-1H-benzimidazole involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
DNA Intercalation: The benzimidazole moiety can intercalate into DNA, disrupting its function.
Signal Transduction: The compound can interfere with cellular signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
2-[2-(3-butylimidazol-3-ium-1-yl)ethyl]-4-nitro-1H-benzimidazole can be compared with other similar compounds:
Benzimidazole Derivatives: Compounds like thiabendazole and omeprazole share the benzimidazole core but differ in their functional groups and applications.
Imidazole Derivatives: Compounds like metronidazole and clotrimazole share the imidazole core but have different substituents and uses.
The uniqueness of this compound lies in its combined structure, which offers a diverse range of chemical and biological activities .
Properties
Molecular Formula |
C16H20N5O2+ |
---|---|
Molecular Weight |
314.36 g/mol |
IUPAC Name |
2-[2-(3-butylimidazol-3-ium-1-yl)ethyl]-4-nitro-1H-benzimidazole |
InChI |
InChI=1S/C16H20N5O2/c1-2-3-8-19-10-11-20(12-19)9-7-15-17-13-5-4-6-14(21(22)23)16(13)18-15/h4-6,10-12H,2-3,7-9H2,1H3,(H,17,18)/q+1 |
InChI Key |
PMVRBZPDEGJYPA-UHFFFAOYSA-N |
SMILES |
CCCC[N+]1=CN(C=C1)CCC2=NC3=C(N2)C=CC=C3[N+](=O)[O-] |
Canonical SMILES |
CCCC[N+]1=CN(C=C1)CCC2=NC3=C(N2)C=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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